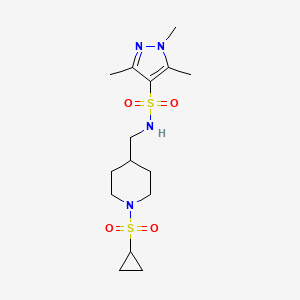

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O4S2/c1-11-15(12(2)18(3)17-11)24(20,21)16-10-13-6-8-19(9-7-13)25(22,23)14-4-5-14/h13-14,16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVISLBXIGKEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₆N₄O₄S₂

- Molecular Weight : 390.5 g/mol

- CAS Number : 1428373-64-1

The structure features a pyrazole core with sulfonamide and piperidine functionalities, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Piperidine Intermediate : Cyclization reactions are conducted using appropriate precursors.

- Sulfonylation : The cyclopropylsulfonyl group is introduced under basic conditions.

- Final Coupling Reaction : The sulfonated piperidine is coupled with the pyrazole derivative using reagents such as EDCI or DCC.

Anticancer Properties

Research has demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study involving U937 cells, the compound showed non-cytotoxic effects while maintaining potent antiproliferative activity. The half-maximal inhibitory concentration (IC₅₀) values were determined through the CellTiter-Glo Luminescent assay .

The biological activity of this compound can be attributed to its ability to inhibit key enzymatic pathways involved in cancer cell proliferation and survival. Specifically, it targets proteins involved in cell signaling and metabolic processes critical for tumor growth .

Pharmacological Profiles

The compound has been characterized for various pharmacological activities:

Case Studies and Research Findings

- Study on Antiproliferative Activity : A recent study highlighted the synthesis of new pyrazole derivatives and their evaluation against U937 cells, where the compound demonstrated significant antiproliferative effects with an IC₅₀ value indicating effective inhibition without cytotoxicity .

- Optimization for CNS Exposure : Another study focused on optimizing pyrazole sulfonamides for better central nervous system (CNS) penetration. Modifications to the molecular structure improved blood-brain barrier permeability while maintaining potent activity against Trypanosoma brucei, a target for treating African sleeping sickness .

- Broad Spectrum Activity : Research indicates that compounds within this class can also act as antibacterial and antifungal agents, expanding their therapeutic applications beyond oncology .

Scientific Research Applications

Medicinal Chemistry

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation-related conditions.

Pharmacological Effects

- Anti-inflammatory Activity : Initial studies indicate that this compound may reduce inflammation by inhibiting COX-2 activity.

- Analgesic Effects : By modulating pain pathways through COX inhibition, it could serve as a candidate for pain management therapies.

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it suitable for studies on enzyme inhibition and receptor binding.

In Vitro Studies

In vitro evaluations have shown that similar compounds exhibit significant COX inhibition. The structure–activity relationship (SAR) analysis indicates that modifications at the piperidine and pyrazole positions can enhance biological activity.

In Vivo Studies

Animal models have demonstrated that related compounds effectively reduce inflammation and pain. Further pharmacokinetic studies are required to confirm efficacy and safety profiles.

Industrial Applications

This compound is also explored for its potential in the development of new materials and polymers due to its structural properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Modulation of pain pathways | |

| Anticancer Potential | Interference with cancer progression pathways |

Case Study 1: Anti-inflammatory Properties

A study conducted on sulfonamide derivatives demonstrated significant COX inhibition in vitro. Modifications to the piperidine structure enhanced the anti-inflammatory effects observed in animal models.

Case Study 2: Analgesic Effects

Research has indicated that compounds with similar structures provide analgesic effects through COX inhibition. These findings suggest that this compound could be developed into effective pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

The compound can be compared to sulfonamide derivatives synthesized in patent literature (), which share core structural motifs but differ in substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The target compound’s cyclopropylsulfonyl group differentiates it from Examples 56 and 57, which feature a chromenone scaffold linked to fluorophenyl groups. The trimethylpyrazole in the target compound may reduce steric hindrance compared to the pyrazolo-pyrimidine-chromenone systems in Examples 56/57, possibly favoring interactions with flat binding pockets.

Synthetic Routes: Examples 56 and 57 were synthesized via Suzuki-Miyaura cross-coupling, a method widely used for biaryl sulfonamides.

The target compound’s simpler structure may prioritize selectivity for other targets, such as G-protein-coupled receptors (GPCRs) or ion channels, akin to cannabinoid receptor ligands discussed in .

Functional Group Analysis and Hypothetical Target Relevance

- Sulfonamide Linkage : Present in all compared compounds, this group is critical for hydrogen bonding with biological targets (e.g., CB1/CB2 receptors in ). However, the CB2 receptor’s lower affinity for sulfonamide-based antagonists like SR141716A () suggests substituent-dependent efficacy .

- Cyclopropane vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise sulfonylation : React 1-(cyclopropylsulfonyl)piperidin-4-ylmethylamine with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .

- Optimization : Vary temperature (0°C to room temperature) and stoichiometric ratios (1:1.2 to 1:1.5) to maximize yield. Post-reaction purification via column chromatography (gradient elution) improves purity (>95%) .

Q. How can the purity and crystallinity of this compound be validated?

- Analytical Workflow :

- XRPD (X-ray Powder Diffraction) : Compare diffraction patterns (e.g., 2θ peaks at 15.3°, 20.7°, 27.4°) to reference standards to confirm crystallinity .

- TGA/DSC : Use thermal analysis to detect decomposition events (e.g., sharp endotherm at 180–190°C indicates melting point) and residual solvent content (<0.5% w/w) .

- Purity Threshold : HPLC-UV (C18 column, acetonitrile/water gradient) with ≥98% area under the curve (AUC) is recommended for pharmacological studies .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropylsulfonyl vs. aryl-sulfonyl groups) impact target binding affinity in kinase inhibition assays?

- Structure-Activity Relationship (SAR) Strategy :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or MAPKAPK2). The cyclopropyl group reduces steric hindrance compared to bulkier aryl substituents .

- In Vitro Testing : Compare IC50 values of analogs in kinase panels (e.g., Eurofins KinaseProfiler). Data contradictions (e.g., low IC50 but poor cellular efficacy) may arise from off-target effects or solubility limitations .

Q. What experimental designs resolve contradictory solubility data in aqueous vs. lipid-rich media?

- Methodological Solutions :

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and 1-octanol at 25°C. Use HPLC-UV for quantification. If discrepancies persist (e.g., logP = 2.8 vs. observed partitioning), assess aggregation via dynamic light scattering (DLS) .

- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to mimic physiological conditions. Note: High DMSO may artificially inflate solubility .

Q. How can impurity profiles be characterized during scale-up synthesis?

- Impurity Tracking :

- LC-MS/MS : Identify byproducts (e.g., des-methyl analogs or sulfonic acid derivatives) using high-resolution mass spectrometry. Reference standards (e.g., MM0421.02 in ) aid quantification.

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) reveals hydrolytic or oxidative impurities. Use forced degradation (acid/base/peroxide) to validate analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.